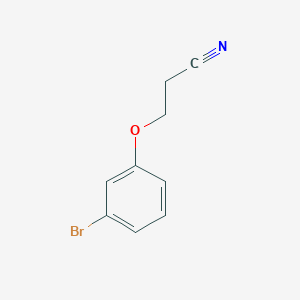

3-(3-Bromophenoxy)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXECDJQLCAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Bromophenoxy)propanenitrile CAS number and molecular formula

Abstract: This technical guide provides a comprehensive overview of 3-(3-Bromophenoxy)propanenitrile, a versatile chemical intermediate. Due to the limited availability of specific data for the meta isomer, this document will focus on the closely related and well-documented isomer, 3-(4-Bromophenoxy)propanenitrile , covering its fundamental chemical properties, synthesis methodologies with mechanistic insights, and its applications in scientific research and development. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug discovery.

Introduction and Core Chemical Identity

In the landscape of organic synthesis, functionalized nitriles are pivotal building blocks due to the versatile reactivity of the cyano group. 3-(Bromophenoxy)propanenitrile isomers, in particular, serve as valuable precursors for a variety of more complex molecules. While information on the meta isomer, this compound, is scarce in publicly accessible chemical literature, its para isomer, 3-(4-Bromophenoxy)propanenitrile , is a well-characterized compound. This guide will therefore focus on the latter, providing a robust technical foundation for its use.

The core structure of 3-(4-Bromophenoxy)propanenitrile features a brominated aromatic ring linked via an ether bond to a propanenitrile moiety. This combination of a reactive bromine atom, a nucleophilic nitrile group, and an aromatic scaffold makes it a molecule of interest for constructing diverse molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key identifiers and properties of 3-(4-Bromophenoxy)propanenitrile are summarized below.

| Property | Value | Source |

| CAS Number | 118449-57-3 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2][3] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Appearance | Not specified in search results | |

| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 162.1 ± 22.3 °C | [2] |

| Refractive Index | 1.551 | [2] |

Synthesis and Mechanistic Considerations

The primary synthetic route to 3-(4-Bromophenoxy)propanenitrile is a nucleophilic substitution reaction between 4-bromophenol and acrylonitrile or a suitable 3-halopropanenitrile.

General Synthesis Protocol: Williamson Ether Synthesis Variant

A common method for preparing 3-(4-Bromophenoxy)propanenitrile involves the reaction of 4-bromophenol with acrylonitrile in the presence of a base. This reaction is a variation of the Williamson ether synthesis.

Reaction Scheme:

A simplified reaction scheme for the synthesis.

Step-by-Step Methodology:

-

Deprotonation of Phenol: In a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile), 4-bromophenol is treated with a base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic 4-bromophenoxide anion. The choice of base is critical; stronger bases like NaH will lead to a faster reaction but require more stringent anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and offer easier handling.

-

Nucleophilic Attack: Acrylonitrile is added to the reaction mixture. The 4-bromophenoxide anion then acts as a nucleophile, attacking the β-carbon of the acrylonitrile in a Michael addition-type reaction.

-

Work-up and Purification: Upon completion of the reaction (monitored by techniques such as TLC or GC-MS), the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 3-(4-Bromophenoxy)propanenitrile.

Alternative Synthesis: Reaction with 3-Bromopropionitrile

An alternative approach involves the direct reaction of 4-bromophenol with 3-bromopropionitrile under basic conditions.[4][5] This follows a more classical Williamson ether synthesis pathway where the phenoxide displaces the bromide ion.

Reaction Workflow:

Workflow for the synthesis of 3-(4-Bromophenoxy)propanenitrile.

Applications in Research and Development

While specific applications for 3-(4-Bromophenoxy)propanenitrile are not extensively detailed in the provided search results, its structure suggests its utility as an intermediate in several areas of chemical synthesis.

-

Pharmaceutical Synthesis: The molecule contains functionalities that are common in pharmacologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of derivatives. The bromo-aromatic moiety is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on versatile building blocks like this one.

-

Materials Science: The aromatic core and polar nitrile group could be incorporated into polymers or liquid crystals, although this is a more speculative application without further data.

Safety and Handling

-

General Handling: As with all chemicals, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Toxicity of Related Compounds: It is prudent to consider the hazards of related compounds. For instance, 3-bromopropionitrile is listed as acutely toxic and an irritant.[4] While the toxicity of 3-(4-Bromophenoxy)propanenitrile may differ, it is wise to handle it with a high degree of caution.

-

Disposal: Chemical waste should be disposed of in accordance with local and national regulations.

Conclusion

3-(4-Bromophenoxy)propanenitrile is a valuable chemical intermediate with a straightforward synthesis. Its utility lies in the orthogonal reactivity of its functional groups, which allows for sequential chemical transformations. While further research into its specific applications is needed, its potential as a building block in medicinal chemistry and other areas of organic synthesis is clear. Researchers utilizing this compound should adhere to standard laboratory safety protocols, paying particular attention to the potential hazards associated with related brominated and nitrile-containing compounds.

References

-

PubChem. 3-(4-Bromophenyl)propanenitrile. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Biosynce. 3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3. [Link]

-

PubChemLite. 3-(4-bromophenoxy)propanenitrile (C9H8BrNO). [Link]

-

PubChem. 3-Bromopropionitrile. [Link]

-

Cheméo. Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). [Link]

-

PubChem. 3-(3-Methoxyphenoxy)propanenitrile. [Link]

-

PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. [Link]

-

Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. [Link]

Sources

- 1. 3-(4-BROMOPHENOXY)PROPANENITRILE CAS#: 118449-57-3 [chemicalbook.com]

- 2. biosynce.com [biosynce.com]

- 3. PubChemLite - 3-(4-bromophenoxy)propanenitrile (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanenitrile, 3-bromo- (CAS 2417-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenoxy)propanenitrile

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3-(3-Bromophenoxy)propanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its molecular structure, featuring a bromophenoxy group attached to a propanenitrile moiety, makes it a versatile building block for introducing this specific functionality into larger, more complex molecules. A notable application of this compound is in the synthesis of the beta-blocker, Nebivolol, where it serves as a crucial precursor. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.

This technical guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying reaction mechanism, detailed experimental protocols, and critical process parameters. The information presented herein is synthesized from established literature and patents, offering a reliable resource for laboratory-scale synthesis and process optimization.

Primary Synthetic Route: Cyanoethylation of 3-Bromophenol

The most prevalent and industrially viable method for the synthesis of this compound is the cyanoethylation of 3-bromophenol. This reaction involves the addition of 3-bromophenol to acrylonitrile in the presence of a base catalyst.

Reaction Mechanism

The cyanoethylation of 3-bromophenol proceeds via a base-catalyzed nucleophilic addition mechanism, often referred to as a Michael addition. The reaction can be conceptually broken down into the following key steps:

-

Deprotonation of 3-Bromophenol: A basic catalyst, typically an alkali metal hydroxide or alkoxide, deprotonates the hydroxyl group of 3-bromophenol to form the more nucleophilic 3-bromophenoxide anion.

-

Nucleophilic Attack: The 3-bromophenoxide anion then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This results in the formation of a carbanion intermediate.

-

Protonation: The carbanion intermediate is subsequently protonated by a proton source in the reaction mixture, which is typically the solvent or the conjugate acid of the base catalyst, to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on procedures described in the scientific literature.

Materials:

-

3-Bromophenol

-

Acrylonitrile

-

Sodium Hydroxide (NaOH)

-

Toluene

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with 3-bromophenol and toluene. Begin stirring to dissolve the 3-bromophenol.

-

Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution to the reaction mixture.

-

Acrylonitrile Addition: Heat the mixture to a gentle reflux. Add acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (3-bromophenol) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess base by adding glacial acetic acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Key Process Parameters and Optimization

The efficiency and yield of the synthesis are influenced by several factors:

| Parameter | Recommended Conditions | Rationale and Impact on a Successful Synthesis |

| Catalyst | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or other strong bases. | A strong base is essential to deprotonate the phenol, initiating the reaction. The choice and amount of catalyst can affect reaction rate and selectivity. |

| Solvent | Toluene, Dioxane, or Acetonitrile. | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Toluene is a common choice due to its appropriate boiling point and ease of removal. |

| Temperature | 50-80 °C | The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to polymerization of acrylonitrile. |

| Reactant Ratio | A slight excess of acrylonitrile. | Using a slight excess of acrylonitrile can help drive the reaction to completion. However, a large excess can complicate purification. |

Conclusion

The cyanoethylation of 3-bromophenol provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful control of key process parameters are crucial for achieving high yields and purity. The protocol and insights provided in this guide serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to 3-(3-Bromophenoxy)propanenitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. A scaffold serves as the foundational core upon which diverse chemical functionalities can be systematically built to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of 3-(3-Bromophenoxy)propanenitrile, a scaffold of significant interest due to its unique combination of a modifiable aromatic ring, a flexible ether linkage, and a versatile nitrile functional group. We will delve into its synthesis, physicochemical properties, and strategic applications in medicinal chemistry, providing field-proven insights and detailed experimental protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The core philosophy of scaffold-based drug design is to utilize a central molecular framework that establishes a specific three-dimensional orientation for key pharmacophoric elements. The this compound scaffold embodies this principle through its distinct structural domains:

-

The Bromophenyl Ring: A rigid aromatic system that provides a foundation for π-stacking interactions with biological targets. Crucially, the bromine atom is not merely a substituent but a key synthetic handle for late-stage functionalization via cross-coupling chemistry, enabling extensive Structure-Activity Relationship (SAR) studies.

-

The Ether Linkage: This flexible linker allows the phenyl ring and the propanenitrile tail to adopt various spatial orientations, facilitating optimal binding to diverse protein targets.

-

The Propanenitrile Moiety: The nitrile group is a powerful and increasingly appreciated pharmacophore in drug design. It is a metabolically robust, polar group that can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups like carbonyls or hydroxyls.[1][2][3] Its reactivity also allows for straightforward conversion into other key functionalities, such as primary amines and carboxylic acids.

This combination of a stable core, tunable electronics, and multiple points for chemical diversification makes this compound an attractive starting point for generating libraries of compounds aimed at a wide array of biological targets.

Physicochemical Profile and Synthesis

A thorough understanding of a scaffold's properties and a robust synthetic route are prerequisites for its effective use.

Core Compound Properties

The fundamental properties of the scaffold are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | - |

| CAS Number | 53449-74-4 | - |

| Appearance | Solid | [4] |

| Predicted XlogP | 2.3 | [5] |

| InChI Key | JXVPKJBXTXXLPN-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=CC=C1OCCC#N)Br | [5] |

Note: Some properties are predicted based on computational models.

Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing the scaffold is the Williamson ether synthesis, an SN2 reaction between the sodium salt of 3-bromophenol (the nucleophile) and 3-bromopropionitrile (the electrophile).[6] This method is widely used due to its broad scope and operational simplicity.[5][7]

Caption: General workflow for the synthesis of the scaffold.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to quantitatively deprotonate the weakly acidic phenol, forming the potent sodium phenoxide nucleophile. Anhydrous dimethylformamide (DMF) is chosen as the solvent because it is polar and aprotic, which effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the SN2 reaction.[8]

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a stir bar and sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Add 100 mL of anhydrous DMF and cool the suspension to 0 °C using an ice bath.

-

Nucleophile Formation: Dissolve 3-bromophenol (1.0 eq.) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

-

Self-Validation Check: Vigorous hydrogen gas evolution should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, until gas evolution ceases, ensuring complete formation of the sodium 3-bromophenoxide.

-

-

Electrophile Addition: Add 3-bromopropionitrile (1.05 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.

-

Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase until the 3-bromophenol spot is consumed.

-

-

Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Key Molecular Modification Strategies

The true power of the this compound scaffold lies in its capacity for systematic and differential modification at its key functional groups.

Caption: Primary derivatization pathways of the core scaffold.

Transformations of the Nitrile Moiety

The nitrile group is a versatile precursor to two of the most important functional groups in medicinal chemistry: carboxylic acids and primary amines.[9]

Causality: Strong basic conditions (NaOH) and heat are used to drive the hydrolysis of the relatively stable nitrile group to the carboxylate salt, which is then protonated with strong acid during work-up to yield the final carboxylic acid. An alcohol/water co-solvent system is used to ensure solubility of the organic starting material.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.

-

Reagent Addition: Add sodium hydroxide (NaOH) pellets (3.0 eq.).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours.

-

Self-Validation Check: Monitor by TLC for the disappearance of the starting material.

-

-

Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile.

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid (HCl). A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-Bromophenoxy)propanoic acid.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the nitrile C≡N triple bond to a C-N single bond. The reaction is conducted in an anhydrous ether solvent like THF, with which LiAlH₄ does not react. An acidic workup is required to protonate the resulting amine and hydrolyze the aluminum salts.

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a stir bar and a solution of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours, then gently reflux for an additional 2 hours.

-

Self-Validation Check: Monitor by TLC for consumption of the starting material.

-

-

Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular white precipitate vigorously for 1 hour. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-(3-Bromophenoxy)propan-1-amine, which can be further purified by chromatography if necessary.

Modification of the Bromophenyl Ring via Suzuki Coupling

Causality: The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the formation of a new carbon-carbon bond between the scaffold and a boronic acid, creating bi-aryl structures. A palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system are required to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Setup: In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a 3:1 mixture of Dioxane and Water.

-

Reaction: Seal the vial and heat the mixture to 90 °C for 8-12 hours with vigorous stirring.

-

Self-Validation Check: Monitor for the disappearance of the bromo-scaffold by LC-MS or TLC.

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the desired bi-aryl product.

Biological Potential and Applications (Inferred from Analogues)

While specific biological activity data for this compound itself is not extensively published, the structural motifs it contains are prevalent in a wide range of biologically active molecules. This allows us to infer its potential as a starting point for developing agents targeting various diseases.

| Compound Class / Scaffold | Observed Biological Activity | Rationale for Relevance | Source(s) |

| Acrylonitrile Derivatives | Anticancer, Antiviral, Antibacterial, Anti-inflammatory, Antiparasitic | The propanenitrile tail is a saturated analogue of the reactive acrylonitrile Michael acceptor, suggesting derivatives could be explored for similar therapeutic areas. | [10][11] |

| Bromophenyl Derivatives | Anti-Alzheimer's (AChE inhibition), Anticancer | The bromophenyl group is a common feature in CNS-active agents and cytotoxic compounds, providing a vector for SAR exploration. | [12][13] |

| Phenoxy Ether Scaffolds | Cytotoxic (Anticancer) | The diphenyl ether core is found in numerous natural products and synthetic compounds with potent biological activity. | [14] |

| Phenanthrene Derivatives | Antimicrobial, Anti-inflammatory, Cytotoxic | While structurally distinct, phenanthrenes represent another class of aromatic compounds whose biological activities are often explored in drug discovery. | [15] |

The diverse activities of these related compounds underscore the potential of the this compound scaffold. For example, hydrolysis of the nitrile to the carboxylic acid could lead to analogues of phenylpropanoic acid NSAIDs, while reduction to the amine opens pathways to novel receptor ligands or enzyme inhibitors. The ability to perform Suzuki coupling allows for the synthesis of complex bi-aryl structures, a common motif in kinase inhibitors and other targeted therapies.

Conclusion

The this compound scaffold represents a highly valuable and strategically designed building block for medicinal chemistry. Its synthesis is straightforward and robust, and its structure offers three distinct points for chemical modification. The nitrile group provides metabolic stability and serves as a versatile precursor to amines and carboxylic acids. The bromophenyl ring offers a crucial handle for late-stage functionalization, enabling the rapid exploration of chemical space and the fine-tuning of a compound's properties. By leveraging the established protocols and strategic insights presented in this guide, researchers can effectively utilize this scaffold to accelerate the discovery and development of the next generation of therapeutic agents.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link][1][3]

-

Shen, Y., Zhu, W., Liu, H., & Jiang, H. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 11(9), 969-989. [Link][2]

-

Liang, Z., & Jiang, H. (2013). A survey of the role of nitrile groups in protein-ligand interactions. Drug Discovery Today, 18(23-24), 1255-1264. [Link]

-

Wang, J., & Liang, G. (2019). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 39(1), 58-72. [Link]

-

PubChem. (n.d.). 3-(4-bromophenoxy)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][5]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link][7]

-

Chemistry LibreTexts. (2019). The Williamson Ether Synthesis. [Link]

-

Key, J.-A., & Paquette, L. A. (2018). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. Marine Drugs, 16(1), 23. [Link][14]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link][8]

-

Rizvi, S. A., Mushtaq, N., Ahmad, A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 14(1), 80. [Link][12][13]

-

Afonso, C., et al. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Acta Tropica, 251, 107094. [Link][10]

-

Narender, P., & Srinivas, U. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(19), 3264-3286. [Link][11]

-

Kovács, A., Forgo, P., & Zupkó, I. (2007). Natural phenanthrenes and their biological activity. Phytochemistry, 68(7), 913-921. [Link][15]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. youtube.com [youtube.com]

- 9. Application of Nitrile in Drug Design [sioc-journal.cn]

- 10. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Reduction of 3-(3-Bromophenoxy)propanenitrile

Executive Summary

This guide details the reduction of 3-(3-bromophenoxy)propanenitrile (CAS: 93898-33-0) to 3-(3-bromophenoxy)propan-1-amine . The primary synthetic challenge is the chemoselective reduction of the nitrile moiety (-CN) to a primary amine (-CH₂NH₂) while preserving the reduction-sensitive aryl bromide (Ar-Br).

Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (loss of the bromine atom). This note presents two validated protocols:

-

Method A (Borane-THF): The "Gold Standard" for high-value intermediates, offering >95% chemoselectivity.

-

Method B (CoCl₂/NaBH₄): A cost-effective, scalable alternative utilizing in situ generated Cobalt Boride.

Introduction & Chemical Context

The target molecule, a 3-aryloxypropylamine derivative, is a critical pharmacophore found in SNRIs (e.g., Atomoxetine, Fluoxetine analogs) and various GPCR ligands.

The Chemoselectivity Challenge

The aryl bromide at the meta position is susceptible to oxidative addition by transition metals (Pd, Ni) or radical reduction mechanisms.

-

Risk: Formation of the des-bromo impurity (3-phenoxypropylamine), which is often inseparable by standard chromatography due to identical polarity.

-

Solution: Electrophilic hydride reducing agents (Borane) or specific transition-metal borides (Cobalt Boride) that activate the nitrile nitrogen rather than the aromatic ring.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate method for your specific constraints.

Figure 1: Protocol Selection Guide based on scale and economic constraints.

Method A: Borane-THF Complex (The Precision Protocol)

Best For: Medicinal chemistry scale (10mg – 50g), high-purity requirements.

Mechanism

Borane (BH₃) acts as a Lewis acid, coordinating to the nitrile nitrogen. Unlike catalytic hydrogenation, it does not interact with the aryl halide. Critical Note: The reaction forms a stable borazine or amine-borane complex that must be hydrolyzed under acidic conditions to release the free amine.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Borane-THF complex (1.0 M in THF) (2.5 - 3.0 equiv)

-

Solvent: Anhydrous THF

-

Hydrolysis: HCl (aqueous or methanolic)

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

-

Dissolution: Dissolve the nitrile (1.0 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.

-

Addition: Add BH₃-THF (1.0 M, 2.5 equiv) dropwise via the addition funnel over 30 minutes.

-

Observation: No significant gas evolution should occur; however, keep the system vented through a bubbler.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours.

-

Monitoring: TLC (EtOAc/Hexane) will show consumption of starting material. The intermediate borane complex may smear on silica.

-

-

The "Double Quench" (CRITICAL STEP):

-

Cool to 0°C.

-

Step 5a: Carefully add MeOH dropwise until bubbling ceases (destroys excess hydride).

-

Step 5b: Add 6M HCl (approx. 2 equiv relative to Borane) or conc. HCl/MeOH.

-

Step 5c: Reflux the acidic mixture for 1 hour. Explanation: This breaks the N-B bond. Without this step, yield will be <10%.

-

-

Workup:

-

Concentrate to remove THF/MeOH.

-

Basify the aqueous residue with NaOH (2M) to pH >12.

-

Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

-

Method B: Cobalt Chloride / NaBH₄ (The Scalable Protocol)

Best For: Process chemistry, scale-up (>50g), cost reduction.

Mechanism

Sodium borohydride reacts with Cobalt(II) chloride to form Cobalt Boride (Co₂B) in situ. This black precipitate functions as a heterogeneous catalyst that activates the nitrile for reduction by excess borohydride.

Reagents

-

Substrate: 1.0 equiv

-

CoCl₂[1][3][4]·6H₂O: 0.5 – 1.0 equiv (Stoichiometric amount preferred for faster kinetics)

-

NaBH₄: 5.0 – 7.0 equiv

-

Solvent: Methanol (MeOH)

Step-by-Step Protocol

-

Setup: Use a 3-neck flask with an efficient overhead stirrer (magnetic stirring often fails due to the magnetic properties of Co₂B).

-

Dissolution: Dissolve the nitrile (1.0 equiv) and CoCl₂·6H₂O (1.0 equiv) in MeOH (10 mL/mmol). The solution will be deep purple/pink.

-

Reduction: Cool to 0°C. Add NaBH₄ (7.0 equiv) portion-wise.

-

Safety Alert:Vigorous H₂ evolution. Ensure high-efficiency venting. Do not seal the vessel.

-

Observation: The solution will turn black immediately (formation of Co₂B) and effervesce.

-

-

Completion: Stir at RT for 2–4 hours.

-

Workup:

-

Quench by adding 3M HCl dropwise (destroy excess NaBH₄ and dissolve Cobalt salts).

-

Basify with concentrated Ammonium Hydroxide (NH₄OH) to remove Cobalt as soluble ammine complexes (solution turns pink/clear) and free the product amine.

-

Extract with EtOAc.

-

Analytical Characterization & Expected Data

| Feature | Starting Material (Nitrile) | Product (Amine) |

| IR Spectroscopy | Sharp peak ~2250 cm⁻¹ (C≡N) | Broad band 3300-3400 cm⁻¹ (NH₂) |

| ¹H NMR (CDCl₃) | Triplet ~2.6 ppm (CH₂-CN) | Triplet ~2.9 ppm (CH₂-NH₂) |

| ¹H NMR (Aromatics) | 4 protons (m, 6.8 - 7.3 ppm) | 4 protons (unchanged pattern) |

| MS (ESI+) | [M+H]⁺ = 240/242 (1:1 ratio) | [M+H]⁺ = 244/246 (1:1 ratio) |

Note on Bromine Integrity: The Mass Spectrum must show the characteristic 1:1 isotopic ratio (⁷⁹Br/⁸¹Br). A significant peak at M-79/81 indicates debromination.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete hydrolysis of B-N complex. | Increase acid reflux time (Step 5c) or use conc. HCl/MeOH. |

| Low Yield (Method B) | Catalyst poisoning or agglomeration. | Use overhead stirring; ensure fresh NaBH₄. |

| Des-bromo impurity found | Reaction temperature too high or wrong catalyst. | Ensure T < 70°C. Never use Pd, Pt, or Raney Ni. |

| Secondary Amine byproduct | Condensation of intermediate imine with product.[5] | Avoid high concentrations. Borane (Method A) minimizes this best. |

Process Workflow Visualization (Method A)

Figure 2: Critical path for Borane-mediated reduction, highlighting the mandatory acid hydrolysis step.

References

-

Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective Reductions.[6][7] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link

-

Satoh, T.; Suzuki, S.; Suzuki, Y.; Miyaji, Y.; Imai, Z. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Nitriles to Primary Amines.[2][6][7][8][9][10][11] Tetrahedron Letters, 10(49), 4555–4558. Link

-

Caddick, S.; Jenkins, K. (1996). Reduction of Nitriles to Amines.[2][5][6][7][8][9][10][11][12][13][14] Chemical Society Reviews, 25, 447-448. Link

-

Osby, J. O.; Heinzman, S. W.; Ganem, B. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions.[3] Journal of the American Chemical Society, 108(1), 67–72. Link

Disclaimer: This document is for research purposes only. All procedures involve hazardous chemicals (Borane, Carbon Monoxide potential, Corrosives) and should be performed in a fume hood by trained personnel.

Sources

- 1. reddit.com [reddit.com]

- 2. A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 10. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 13. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of 3-(3-Bromophenoxy)propanenitrile via Base-Catalyzed Nucleophilic Addition

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Bromophenoxy)propanenitrile, a valuable intermediate in organic and medicinal chemistry. The protocol details a robust and efficient method centered on the base-catalyzed nucleophilic addition of 3-bromophenol to acrylonitrile, a reaction commonly known as cyanoethylation. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, offer guidance on process optimization and troubleshooting, and outline critical safety protocols. This note is intended for researchers and professionals in chemical synthesis and drug development, providing the technical depth necessary for successful replication and adaptation.

Scientific Principles and Reaction Mechanism

The formation of this compound from 3-bromophenol and acrylonitrile is achieved through a cyanoethylation reaction, which proceeds via a Michael addition mechanism.[1] This class of reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a related electron-withdrawing group like a nitrile.

The key steps are as follows:

-

Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 3-bromophenol, generating a highly nucleophilic 3-bromophenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 10) but should not promote undesirable side reactions, such as the polymerization of acrylonitrile.

-

Nucleophilic Attack: The generated 3-bromophenoxide anion acts as the nucleophile (Michael donor) and attacks the electrophilic β-carbon of acrylonitrile (the Michael acceptor). The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.[1] This step results in the formation of a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion intermediate is subsequently protonated, typically by a solvent molecule or a trace amount of water, to yield the final product, this compound.

The reaction is generally exothermic and can often be performed without external heating once initiated.[2]

Comprehensive Experimental Protocol

This protocol is adapted from analogous, high-yield preparations and is designed to be self-validating through careful monitoring and characterization.[2]

Materials and Equipment

| Material | Grade | CAS Number | Supplier | Notes |

| 3-Bromophenol | ≥98% | 591-20-8 | Sigma-Aldrich | Solid, handle with care.[3] |

| Acrylonitrile | ≥99%, contains inhibitor | 107-13-1 | Sigma-Aldrich | Highly toxic and flammable liquid.[4] |

| Triton B | 40 wt. % in methanol | 102-60-3 | Sigma-Aldrich | Corrosive base and catalyst. |

| Diethyl Ether | Anhydrous, ≥99.7% | 60-29-7 | Fisher Scientific | Flammable solvent for extraction. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | 1310-73-2 | VWR | For preparing aqueous wash solution. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | VWR | Drying agent. |

| Deionized Water | - | 7732-18-5 | - | For workup. |

Equipment:

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser and nitrogen/argon inlet

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile is insufficient for prolonged contact with acrylonitrile; use laminate film gloves), splash-proof goggles, face shield, and a lab coat.[5]

Critical Safety Precautions

ACRYLONITRILE IS EXTREMELY HAZARDOUS. It is highly flammable, acutely toxic via inhalation, ingestion, and skin contact, and is classified as a carcinogen (Category 1B).[4][6][7]

-

All operations involving acrylonitrile must be conducted in a certified chemical fume hood.

-

Keep away from heat, sparks, and open flames. Vapors can form explosive mixtures with air.[6]

-

Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) readily available.

-

In case of exposure, seek immediate medical attention.[7]

3-Bromophenol is harmful if swallowed or in contact with skin and causes serious skin and eye irritation.[9][10]

Triton B is corrosive. Avoid contact with skin and eyes.

Step-by-Step Synthesis Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (8.65 g, 50.0 mmol, 1.0 eq).

-

Reaction Setup: In a certified chemical fume hood, add acrylonitrile (13.27 g, 16.5 mL, 250 mmol, 5.0 eq) to the flask. Acrylonitrile serves as both a reactant and the solvent. Stir the mixture until the 3-bromophenol is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath to manage the initial heat of reaction. Slowly add Triton B (40% in methanol, ~0.5 mL) dropwise to the stirred solution over 5 minutes.

-

Causality Note: The reaction is highly exothermic.[2] Slow, cooled addition of the base prevents a dangerous temperature spike and minimizes the risk of uncontrolled polymerization of acrylonitrile.

-

-

Reaction Monitoring: After the addition of the catalyst is complete, a noticeable exothermic reaction will occur, potentially causing the mixture to gently reflux. Once the initial exotherm subsides, remove the ice bath and allow the reaction to stir at ambient temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the 3-bromophenol spot.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold 2% aqueous sodium hydroxide (100 mL).

-

Causality Note: The basic wash neutralizes the catalyst and removes any unreacted acidic 3-bromophenol, facilitating a cleaner extraction.

-

-

Workup - Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.

-

Workup - Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Safety Note: Ensure the rotary evaporator is in the fume hood and properly vented, as the vapor contains residual acrylonitrile.

-

-

Purification: The resulting crude product, typically a tan or yellow oil, is often of sufficient purity for many applications. If further purification is required, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the two methylene groups (-O-CH₂- and -CH₂-CN), which will appear as triplets.

-

¹³C NMR: Confirm the presence of the expected number of aromatic and aliphatic carbons.

-

FT-IR: Look for a strong, sharp absorbance around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

-

Mass Spectrometry: Observe the molecular ion peak and the characteristic isotopic pattern of a bromine-containing compound.

Optimization and Troubleshooting

| Parameter | Recommended Condition | Optimization & Rationale | Potential Issues & Solutions |

| Base | Catalytic Triton B | Weaker bases like K₂CO₃ can be used but may require higher temperatures or longer reaction times.[11] Stronger bases (e.g., NaH) increase the risk of acrylonitrile polymerization. | Low Conversion: Increase catalyst loading slightly or extend reaction time. Polymerization: Use a weaker base, ensure adequate cooling during initiation, and use acrylonitrile with an inhibitor. |

| Solvent | Neat (Acrylonitrile excess) | Using an inert solvent like THF or Dioxane is possible but reduces reaction concentration and may necessitate heating. Neat conditions are efficient. | Reaction too vigorous: Add an inert, high-boiling solvent to help dissipate heat. |

| Temperature | Ambient (post-exotherm) | The reaction is typically self-sustaining. Gentle heating (40-50 °C) can be applied if the reaction is sluggish with weaker bases. | Side product formation: Avoid excessive heating, which can promote polymerization and other side reactions. |

| Stoichiometry | 1:5 (Phenol:Acrylonitrile) | A large excess of acrylonitrile drives the reaction to completion and serves as the solvent. | Incomplete reaction: Ensure a sufficient excess of acrylonitrile is used. If not, the reaction may stall. |

References

-

Safety Data Sheet: Acrylonitrile. (2024, May 24). Chemos GmbH & Co.KG. Retrieved February 13, 2026, from [Link]

-

Substance Safety Data Sheet for Acrylonitrile. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 13, 2026, from [Link]

-

Acrylonitrile SAFETY DATA SHEET. (n.d.). Cornerstone Chemical Company. Retrieved February 13, 2026, from [Link]

-

3-Bromophenol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Appiarius, Y., et al. (2017). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry, 13, 2596–2604. Available at: [Link]

-

Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2018). PMC. Retrieved February 13, 2026, from [Link]

-

Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. (2017). ChemRxiv. Retrieved February 13, 2026, from [Link]

- Cyanoethylation. (1951). Google Patents.

-

Cyanoethylation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. (2021). NSF PAR. Retrieved February 13, 2026, from [Link]

-

Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

- Process for ortho-cyanation of phenols or phenylamines. (1988). Google Patents.

-

Selective Addition Reactions of 2-propenonitrile (Cyanoethylation). (2019). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of 3-[(3-bromophenyl)thio]propionitrile. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

-

3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3. (n.d.). Biosynce. Retrieved February 13, 2026, from [Link]

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Renewable acrylonitrile production. (2017). Science. Retrieved February 13, 2026, from [Link]

-

Acrylonitrile by Propene Ammoxidation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

- The synthetic method of the bromophenol of 3 amino 4. (n.d.). Google Patents.

-

Propanenitrile, 3-bromo-. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

-

3-(4-bromophenoxy)propanenitrile. (n.d.). PubChemLite. Retrieved February 13, 2026, from [Link]

-

Catalytic Effects in Baylis–Hillman Reactions of Chromone-3-carbaldehydes with Acrylonitrile and Methyl Acrylate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

- Continuous process for the manufacture of 3-hydroxy propionitrile. (n.d.). Google Patents.

-

3-Bromopropionitrile. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Show how you might use a nucleophilic substitution reaction of 1-bro... (2025). Filo. Retrieved February 13, 2026, from [Link]

Sources

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. 3-Bromophenol 98 591-20-8 [sigmaaldrich.com]

- 4. storage.mozardsaas.nl [storage.mozardsaas.nl]

- 5. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 6. chemos.de [chemos.de]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(3-Bromophenoxy)propanenitrile

Case ID: 3-BPPN-PUR-001 Status: Active Support Tier: Senior Application Scientist Last Updated: 2025-05-22

Executive Summary & Triage

User Query: "My crude 3-(3-Bromophenoxy)propanenitrile is a dark/viscous oil, potentially containing unreacted 3-bromophenol and acrylonitrile oligomers. How do I purify it efficiently?"

Technical Assessment: The synthesis of this compound typically involves the O-cyanoethylation (Michael addition) of 3-bromophenol with acrylonitrile under basic catalysis. The crude mixture likely contains:

-

Target Product: Neutral ether-nitrile.

-

Impurity A: Unreacted 3-Bromophenol (Acidic, pKa ~9).

-

Impurity B: Polyacrylonitrile oligomers (Gummy/Solid).

-

Impurity C: Oxidation byproducts (Quinones, causing color).

Immediate Action Plan: Follow the decision matrix below to select the appropriate purification module.

Purification Decision Matrix

Figure 1: Strategic workflow for isolating pure this compound based on impurity profile and physical state.

Module 1: Chemical Workup (The First Line of Defense)

Issue: The product is colored (pink/brown) or contains significant starting material.

Mechanism: 3-Bromophenol is a weak acid. The nitrile product is neutral. We exploit this

Protocol: Cold Alkaline Wash

Do not skip this step. It is the most efficient way to remove the phenolic precursor.

-

Dissolution: Dissolve the crude oil in a non-polar solvent. Diethyl ether or Toluene are preferred over Dichloromethane (DCM) because sodium phenoxide is less likely to be trapped in emulsions with ether/toluene.

-

The Wash (Critical Step):

-

Wash the organic layer 2× with cold 10% NaOH (aq) .

-

Why Cold? Nitriles can hydrolyze to amides/carboxylic acids in strong base with heat [1]. Keep the solution <20°C to prevent hydrolysis of the nitrile group.

-

Visual Cue: The aqueous layer should turn yellow/brown as the phenoxide and oxidation impurities are extracted.

-

-

Neutralization: Wash 1× with water, then 1× with Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate.

Troubleshooting FAQ:

Q: I see an emulsion during the NaOH wash. A: This is common if acrylonitrile polymers are present. Add a small amount of solid NaCl to the separatory funnel or filter the biphasic mixture through a Celite pad to break the emulsion.

Module 2: Physical Isolation (Solid vs. Oil)

Issue: The compound won't crystallize or remains a "gummy" oil. Context: The meta-bromo substituent lowers symmetry compared to the para-isomer, making crystallization more difficult.

Scenario A: The Product is a Solid (Recrystallization)

If the residue solidifies upon standing or scratching:

-

Solvent System: Ethanol/Water (9:1) or Hexanes/Ethyl Acetate.

-

Method: Dissolve in minimum hot ethanol; add water dropwise until turbidity persists; cool slowly to 4°C.

Scenario B: The Product is an Oil (Distillation)

If the product remains an oil (common for this derivative):

-

Method: Vacuum Distillation.

-

Requirements: High vacuum (<1 mmHg) is mandatory.

-

Warning: Nitriles have high boiling points. 3-Phenoxypropanenitrile boils at ~168°C at 15 mmHg [2]. The bromine atom adds significant mass, likely pushing the bp >180°C at 15 mmHg.

-

Risk: Prolonged heating may cause retro-Michael addition (decomposition back to phenol + acrylonitrile).

-

Recommendation: Use a Kugelrohr apparatus or Short-path distillation to minimize thermal exposure.

Module 3: Flash Chromatography (High Purity)

Issue: Distillation degraded the product, or purity >99% is required for biological assays. Stationary Phase: Silica Gel (230-400 mesh).

Elution Strategy

The bromine atom increases lipophilicity, but the nitrile is polar.

-

TLC Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Expected

:-

3-Bromophenol: ~0.3-0.4 (Streaks without acid).

-

Product: ~0.5-0.6 (Distinct spot).

-

Bis-addition impurity: <0.2.

-

Gradient Table:

| Volume (CV) | Solvent A (Hexanes) | Solvent B (EtOAc) | Purpose |

| 1-3 | 100% | 0% | Flush non-polar impurities |

| 4-10 | 90% | 10% | Elute target product |

| 11-15 | 70% | 30% | Flush residual phenol/polar gums |

Analytical Verification (QC)

Issue: How do I prove the purification worked?

Key Spectroscopic Markers

| Method | Signal | Interpretation | Pass Criteria |

| IR | ~2250 cm⁻¹ | C≡N stretch | Sharp, distinct peak. |

| IR | ~3400 cm⁻¹ | O-H stretch | Broad peak. |

| 1H NMR | Triplet adjacent to nitrile. | ||

| 1H NMR | Triplet adjacent to ether oxygen. | ||

| 1H NMR | Aromatic | Integration must match 4 protons (not 5). |

Common Pitfall: The "Water" Peak

Nitriles are hygroscopic. If your NMR shows a water peak, dry the oil under high vacuum (0.1 mmHg) for 4 hours at 40°C.

References

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved May 22, 2025, from [Link]

-

Organic Syntheses. (1947). beta-Phenoxypropionitrile. Org. Synth. 1947, 27, 68. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenoxy)propanenitrile.[1][2] Retrieved May 22, 2025, from [Link]

Sources

Technical Support Center: Purification of 3-(3-Bromophenoxy)propanenitrile

Executive Summary

The synthesis of 3-(3-Bromophenoxy)propanenitrile typically involves the Michael addition of 3-bromophenol to acrylonitrile. A common bottleneck in this workflow is the persistence of unreacted 3-bromophenol.

This guide details the removal of this phenolic impurity.[1][2][3][4][5] The separation relies on the acidity difference between the weakly acidic phenol (

Critical Warning: While acid-base extraction is the standard approach, aliphatic nitriles are susceptible to hydrolysis under basic conditions. The protocols below are engineered with temperature constraints to prevent the conversion of your nitrile product into an amide or carboxylic acid.

Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

This method is the most scalable and cost-effective solution. It converts the lipophilic 3-bromophenol into water-soluble sodium 3-bromophenoxide, while the neutral nitrile product remains in the organic phase.

The Mechanism

-

Impurity (3-Bromophenol): Reacts with base (

) to form an ionic phenoxide salt. -

Product (Nitrile): Remains non-ionic and lipophilic (unless hydrolyzed by heat/time).

Step-by-Step Workflow

Reagents Required:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1.0 M Sodium Hydroxide (NaOH) (Chilled to 0-5°C)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (

)

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in DCM (Recommended ratio: 10 mL solvent per 1 g crude).

-

First Wash (Critical Step): Add an equal volume of cold (0-5°C) 1.0 M NaOH.

-

Why Cold? Low temperature kinetically inhibits the hydrolysis of the cyano group (-CN) to an amide (-CONH2).

-

Action: Shake vigorously for 2 minutes. Vent frequently.

-

-

Phase Separation: Allow layers to separate.

-

Observation: The aqueous layer (top if DCM is not used; bottom if DCM is used) will turn yellow/orange due to the formation of the phenoxide anion.

-

-

Second Wash: Repeat the cold NaOH wash to ensure complete deprotonation.

-

Neutralization: Wash the organic layer once with distilled water, then once with saturated brine.

-

Drying: Dry the organic layer over anhydrous

for 15 minutes, filter, and concentrate in vacuo.

Self-Validating Check

-

TLC Monitoring: Spot the organic layer against the pure 3-bromophenol standard.

-

Visualization: Use UV light (254 nm). The starting phenol usually has a lower

than the ether product in non-polar solvents (e.g., 10-20% EtOAc in Hexanes). -

Stain: Ferric Chloride (

) stain will turn violet/blue only if the phenol is still present. The nitrile product will not stain.

-

Visual Logic: Extraction Decision Tree

Figure 1: Decision tree for the acid-base extraction of phenolic impurities.

Module 2: Troubleshooting & FAQs

Q1: I used NaOH, but my product yield dropped significantly. What happened?

Diagnosis: Nitrile Hydrolysis.

Explanation: You likely performed the extraction at room temperature or used a base that was too concentrated. Under these conditions, the nitrile group (

-

Keep all buffers ice-cold .

-

Reduce contact time (do not let the layers sit for hours).

-

Switch to a milder base like 10% Potassium Carbonate (

) . It is less nucleophilic than hydroxide but sufficiently basic (

Q2: I have a persistent emulsion during the wash.

Diagnosis: Surfactant Effect. Explanation: Phenoxides (the salt form of your impurity) are amphiphilic and act as surfactants, stabilizing emulsions between water and DCM. Solution:

-

Add Brine: Saturate the aqueous phase with NaCl to increase ionic strength.

-

Filter: Pass the emulsion through a pad of Celite.

-

Wait: Emulsions are thermodynamically unstable; time is often the best reagent.

Q3: Can I use chromatography instead?

Answer: Yes, but it is often unnecessary if extraction is done correctly. If high purity (>99.5%) is required for biological assays:

-

Stationary Phase: Silica Gel (Standard 40-63 µm).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5

End 80:20). -

Separation Logic: The 3-bromophenol is significantly more polar due to the H-bond donor (-OH) group and will elute after the ether-nitrile product.

-

Pre-treatment: If the phenol streaks, add 1% Triethylamine to the mobile phase to sharpen the peak.

Module 3: Quantitative Data Summary

| Parameter | 3-Bromophenol (Impurity) | This compound (Product) |

| Molecular Weight | 173.01 g/mol | ~226.07 g/mol |

| Acidity ( | 9.03 (Weak Acid) [1] | Neutral (Non-ionizable) |

| Solubility (Water) | Insoluble (Neutral) / Soluble (pH > 10) | Insoluble |

| Solubility (DCM) | Soluble | Soluble |

| TLC Visualization | UV + | UV Only (No stain with |

| Stability (Base) | Stable (Forms salt) | Unstable (Hydrolyzes if hot/concentrated) |

Visual Logic: Chemical Mechanism

Figure 2: The chemical mechanism driving the separation. The phenol is ionized, forcing it into the aqueous layer.

References

-

PubChem. (n.d.). 3-Bromophenol (CID 11563).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

- Cohen, R. J., et al. (1978). Hydrolysis of Nitriles. Journal of Organic Chemistry. (Mechanistic background on nitrile stability in base).

Sources

- 1. witpress.com [witpress.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Phenol extraction of DNA samples - 每日生物评论 [bio-review.com]

- 5. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]

- 6. Monobromophenol - Wikipedia [en.wikipedia.org]

Validation & Comparative

Publish Comparison Guide: FTIR Identification of 3-(3-Bromophenoxy)propanenitrile

Executive Summary & Technical Context[1][2][3][4][5]

Compound: 3-(3-Bromophenoxy)propanenitrile CAS: 1016736-70-1 (Meta-isomer specific) / 118449-57-3 (Para-isomer analog for reference) Molecular Formula: C₉H₈BrNO Application: Key intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists) where the meta-substitution pattern dictates biological activity.

This guide provides a rigorous technical framework for the identification of this compound using Fourier Transform Infrared Spectroscopy (FTIR). Unlike basic spectral matching, this protocol focuses on comparative exclusion —distinguishing the target molecule from its synthetic precursors (3-Bromophenol) and structural isomers (para-substituted analogs).

The value of this guide lies in its causal analysis : we do not just list peaks; we explain why specific vibrational modes confirm the chemical transformation and ensuring the integrity of the meta-substitution pattern.

Theoretical Framework & Spectral Fingerprint

The identification logic relies on tracking the Michael addition of 3-bromophenol to acrylonitrile. The spectral validation must confirm three chemical events:

-

Formation of the Nitrile: Appearance of the C≡N stretch.

-

Formation of the Ether Linkage: Appearance of aliphatic C-O-C modes.

-

Consumption of the Phenol: Disappearance of the O-H stretch.

-

Retention of Regiochemistry: Confirmation of the meta- (1,3-) substitution pattern.

Comparative Characteristic Peaks[6]

The following table contrasts the target compound with its primary "alternative" (the unreacted starting material) and its "isomer" (the para-substituted analog).

| Functional Group | Vibrational Mode | Target: 3-(3-Bromophenoxy)- | Precursor: 3-Bromophenol | Isomer: 4-(4-Bromophenoxy)- |

| Nitrile (C≡N) | Stretching | 2245–2255 cm⁻¹ (m) | Absent | 2245–2255 cm⁻¹ |

| Hydroxyl (-OH) | Stretching | Absent | 3300–3500 cm⁻¹ (Broad) | Absent |

| Ether (Ar-O-R) | Asym. Stretch | 1230–1260 cm⁻¹ (s) | 1150–1200 cm⁻¹ (C-O-H) | 1230–1260 cm⁻¹ |

| Ether (Aliphatic) | Sym. Stretch | 1030–1050 cm⁻¹ | Absent | 1030–1050 cm⁻¹ |

| Aromatic Ring | C-H Wag (OOP) | 750–800 cm⁻¹ & ~690 cm⁻¹ | 750–790 cm⁻¹ & ~680 cm⁻¹ | 800–850 cm⁻¹ (Single strong) |

| Aliphatic Chain | C-H Stretch | 2850–2950 cm⁻¹ | Absent | 2850–2950 cm⁻¹ |

(m) = medium intensity; (s) = strong intensity; OOP = Out of Plane bending

Visualizing the Identification Logic

The following diagrams illustrate the chemical transformation and the decision logic required for positive identification.

Diagram 1: Synthesis & Functional Group Transformation

This flowchart maps the synthesis pathway to the specific spectral changes monitored.

Caption: Functional group tracking during the conversion of 3-Bromophenol to the target nitrile ether.

Diagram 2: Spectral Decision Tree (Logic Gate)

This decision tree provides a self-validating protocol to rule out impurities and isomers.

Caption: Step-by-step logic gate for validating the target compound against common impurities.

Experimental Protocol (Self-Validating)

To ensure Trustworthiness and reproducibility, follow this validated Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this ether-nitrile compound to avoid moisture interference in the OH region.

Materials & Equipment[1][7]

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Detector: DTGS or MCT (Liquid N₂ cooled for high sensitivity).

-

Accessory: Diamond or ZnSe ATR Crystal.

-

Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Methodology

-

Background Collection:

-

Clean the ATR crystal with isopropanol and allow to dry completely.

-

Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Validation Check: Ensure the background shows atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3600-3800 cm⁻¹) but is otherwise flat.

-

-

Sample Application:

-

If Liquid/Oil: Place 1 drop of this compound directly on the crystal.

-

If Solid (Low Melting): Place a small amount (~5mg) on the crystal and apply pressure using the anvil to ensure intimate contact.

-

-

Data Acquisition:

-

Critical Data Processing:

-

Apply ATR Correction (if quantitative comparison to transmission library spectra is needed).

-

Perform Baseline Correction to flatten the region between 2500–1800 cm⁻¹.

-

-

Interpretation (The "Trust" Check):

-

Step A: Zoom into 2200-2300 cm⁻¹. Is the sharp Nitrile peak present? (If No, stop; reaction failed).

-

Step B: Zoom into 3200-3600 cm⁻¹. Is the baseline flat? (If broad curve exists, sample contains unreacted phenol or moisture).

-

Step C: Zoom into 600-900 cm⁻¹. Look for the "two-tooth" pattern of meta-substitution (~690 and ~780 cm⁻¹).

-

Comparative Performance Analysis

Why use FTIR over other alternatives for this specific identification?

| Feature | FTIR (This Protocol) | HPLC-UV | 1H-NMR |

| Differentiation of Isomers | High (Fingerprint region 600-900 cm⁻¹ is distinct for meta vs para) | Low (Unless chiral/specialized columns used, retention times are similar) | Very High (Coupling constants are definitive) |

| Impurity Detection (Phenol) | High (OH stretch is very sensitive even at <1% levels) | High (Distinct retention time) | Medium (OH proton can exchange/broaden) |

| Speed & Cost | < 2 mins / Low Cost | > 20 mins / High Cost (Solvents) | > 15 mins / High Cost (Deuterated solvents) |

| State | Solid/Liquid (Non-destructive) | Requires dissolution | Requires dissolution |

References

-

National Institute of Standards and Technology (NIST). Phenol, 3-bromo- (CAS 591-20-8) Infrared Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). [Link]

-

PubChem. 3-(4-Bromophenoxy)propanenitrile (Isomer Analog). National Library of Medicine. [Link]

-

InstaNANO. FTIR Functional Group Database: Nitriles and Ethers. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-(3-Bromophenoxy)propanenitrile

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(3-Bromophenoxy)propanenitrile , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., derivatized phenoxyalkyl nitriles).

We compare two primary ionization "alternatives" for analyzing this compound: Electron Ionization (EI) and Electrospray Ionization (ESI) . This comparison is vital for researchers deciding between structural fingerprinting (EI) and high-sensitivity quantification (ESI).

Executive Summary: The Isotopic Fingerprint

For researchers working with halogenated organic intermediates, This compound (Formula:

-

The "Product" Performance (EI-MS): Delivers a definitive structural fingerprint driven by the 1:1 isotopic ratio of

and -

The "Alternative" Performance (ESI-MS): Offers softer ionization with minimal fragmentation. It excels in trace quantification and analyzing biological matrices where the parent molecule must remain intact.

Key Differentiator: The bromine atom acts as an internal "mass tag," splitting every fragment containing the aromatic ring into a doublet separated by 2 Da.

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the analytical performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific compound.

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Primary Utility | Structural Elucidation & Library Matching | Molecular Weight Confirmation & Quantification |

| Molecular Ion ( | Distinct, often moderate intensity (m/z 225/227) | Dominant |

| Fragmentation Degree | High (Rich structural information) | Low (Requires MS/MS for fragments) |

| Isotopic Pattern | Preserved in all Br-containing fragments | Preserved in parent adducts |

| Base Peak Origin | Ether cleavage (Phenolic cation) | Protonated Molecule ( |

| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS) |

Detailed Fragmentation Mechanism (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes characteristic bond cleavages driven by the stability of the aromatic ring and the ether linkage.

The Molecular Ion Cluster

The spectrum is anchored by the molecular ion cluster:

-

m/z 225 (

) -

m/z 227 (

) -

Relative Abundance: ~1:1 ratio (Characteristic of mono-brominated compounds).

Primary Fragmentation Pathways

The fragmentation is dominated by the ether linkage and the alkyl-nitrile side chain.

-

Ether Cleavage (Loss of Cyanoethyl Group): The most favorable pathway involves the cleavage of the

bond, often accompanied by hydrogen transfer (McLafferty-like rearrangement).-

Precursor:

(225/227) -

Neutral Loss:

(Cyanoethyl radical, 54 Da) or -

Product Ion: 3-Bromophenol radical cation (

172/174). This is often the Base Peak .

-

-

-Cleavage (Loss of Acetonitrile Radical):

Cleavage at the

-

Neutral Loss:

(40 Da). -

Product Ion: Bromophenoxy-methyl cation (

185/187).

-

-

Debromination (Minor):

-

Neutral Loss:

(79/81 Da). -

Product Ion: Phenoxypropanenitrile cation (

146). Note: This peak loses the doublet pattern.

-

Visualization of Fragmentation Pathways

Figure 1: Predicted EI-MS fragmentation pathways for this compound. The red node indicates the typical base peak resulting from side-chain loss.

Experimental Protocols

To replicate these results, use the following standardized workflows. These protocols ensure "Trustworthiness" by defining specific instrument parameters.

Protocol A: GC-EI-MS (Structural Identification)

Objective: Obtain a library-searchable spectrum with resolved isotopic patterns.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) (HPLC Grade).

-

Dilute 1:100 to achieve ~10 ppm concentration.

-

-

GC Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 60°C (1 min)

20°C/min

-

-

MS Parameters:

-

Source Temp: 230°C.

-

Ionization: Electron Impact at 70 eV .

-

Scan Range: m/z 40–350.

-

-

Data Validation:

-

Verify the 1:1 ratio at m/z 225/227.

-

Confirm the presence of the m/z 172/174 doublet (Bromophenol fragment).

-

Protocol B: LC-ESI-MS (Purity & Quantitation)

Objective: Confirm molecular weight and analyze purity without thermal degradation.

-

Sample Preparation:

-

Dissolve in Acetonitrile/Water (50:50) with 0.1% Formic Acid.

-

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 5 minutes.

-

-

MS Parameters:

-

Mode: Positive Ion (

). -

Capillary Voltage: 3500 V.

-

Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

-

-

Expected Signals:

- : 226 / 228.

- : 248 / 250 (Common adduct in nitrile analysis).

- : 243 / 245 (If ammonium buffers are used).

Spectral Differentiation: Analog Comparison